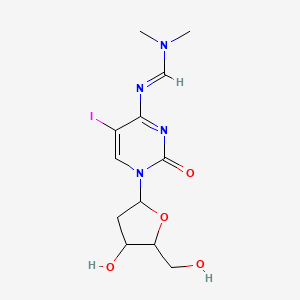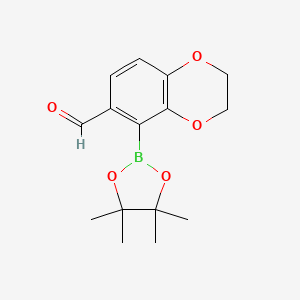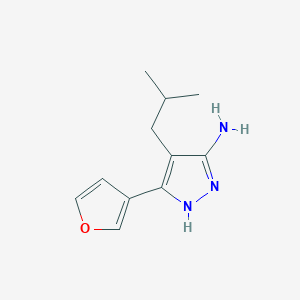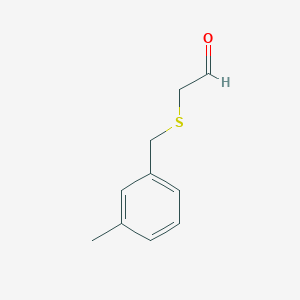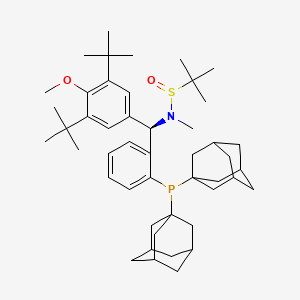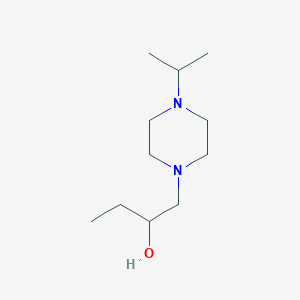
1-(4-Isopropylpiperazin-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropylpiperazin-1-yl)butan-2-ol is a chemical compound with the molecular formula C11H24N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylpiperazin-1-yl)butan-2-ol typically involves the reaction of 4-isopropylpiperazine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. The exact conditions can vary depending on the desired scale of production and the specific requirements of the end product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and can lead to higher efficiency and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Isopropylpiperazin-1-yl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
1-(4-Isopropylpiperazin-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Isopropylpiperazin-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter systems in the CNS, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)butan-2-ol
- 1-(4-Ethylpiperazin-1-yl)butan-2-ol
- 1-(4-Propylpiperazin-1-yl)butan-2-ol
Uniqueness
1-(4-Isopropylpiperazin-1-yl)butan-2-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased selectivity for particular molecular targets or improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C11H24N2O |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1-(4-propan-2-ylpiperazin-1-yl)butan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-4-11(14)9-12-5-7-13(8-6-12)10(2)3/h10-11,14H,4-9H2,1-3H3 |
Clé InChI |
DCGHZUFKBGGPHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCN(CC1)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)


![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)

![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
